Ethyl 6-chloro-5-hydroxy-2-methylnicotinate
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Overview
Description
Ethyl 6-chloro-5-hydroxy-2-methylnicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 5th position, and a methyl group at the 2nd position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-5-hydroxy-2-methylnicotinate typically involves the chlorination of 5-hydroxy-2-methylnicotinic acid followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced at the chloro group to form the corresponding hydroxy derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of 6-chloro-5-oxo-2-methylnicotinate.
Reduction: Formation of 6-hydroxy-5-hydroxy-2-methylnicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-5-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets. The hydroxy and chloro groups on the nicotinate ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
- Ethyl 6-chloro-5-hydroxy-2-methylpyridine-3-carboxylate
- Ethyl 6-chloro-5-hydroxy-2-methylisonicotinate
- Ethyl 6-chloro-5-hydroxy-2-methylpyridine-4-carboxylate
Comparison: Ethyl 6-chloro-5-hydroxy-2-methylnicotinate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and application.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 6-chloro-5-hydroxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(13)6-4-7(12)8(10)11-5(6)2/h4,12H,3H2,1-2H3 |
InChI Key |
QBJYLSWMJHXGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)Cl)O |
Origin of Product |
United States |
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